

2,5-Bis(trifluoromethyl)bromobenzene chemical properties

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Compound of Interest

Compound Name: 2,5-Bis(trifluoromethyl)bromobenzene

Cat. No.: B1273128

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An In-depth Technical Guide to **2,5-Bis(trifluoromethyl)bromobenzene**

Introduction

2,5-Bis(trifluoromethyl)bromobenzene is a halogenated aromatic hydrocarbon featuring two trifluoromethyl ($-\text{CF}_3$) groups and a bromine atom attached to a benzene ring. The presence of the electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the aromatic ring, making this compound a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties are leveraged in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for professionals in research and drug development.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **2,5-Bis(trifluoromethyl)bromobenzene** are summarized below. The compound is a colorless liquid at room temperature.[2][3]

Table 1: Identifiers and Core Properties

Identifier	Value	Reference
CAS Number	7617-93-8	[2][4][5][6]
Molecular Formula	C ₈ H ₃ BrF ₆	[3][4][6]
Molecular Weight	293.00 g/mol	[2][5][6]
Linear Formula	(CF ₃) ₂ C ₆ H ₃ Br	[2][5]
InChI Key	GFQNSGHVOFVTLC-UHFFFAOYSA-N	[2][5]
Form	Liquid	[2][3][5]
Purity/Assay	≥97%	[2][4][5]

Table 2: Physical and Spectroscopic Properties

Property	Value	Conditions	Reference
Boiling Point	146-147 °C	(lit.)	[2][5]
Density	1.691 g/mL	at 25 °C (lit.)	[2][5]
Refractive Index	n ₂₀ /D >1.4340	at 20 °C (lit.)	[2][5]

Reactivity and Stability

Stability: The compound is described as air-sensitive.[3] It is chemically stable under standard room temperature conditions.[7] However, heating should be avoided as vapor/air mixtures can be explosive upon intense warming.[7]

Reactivity: The bromine atom on the aromatic ring is a key functional group that allows for a variety of chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

Experimental Protocols and Methodologies

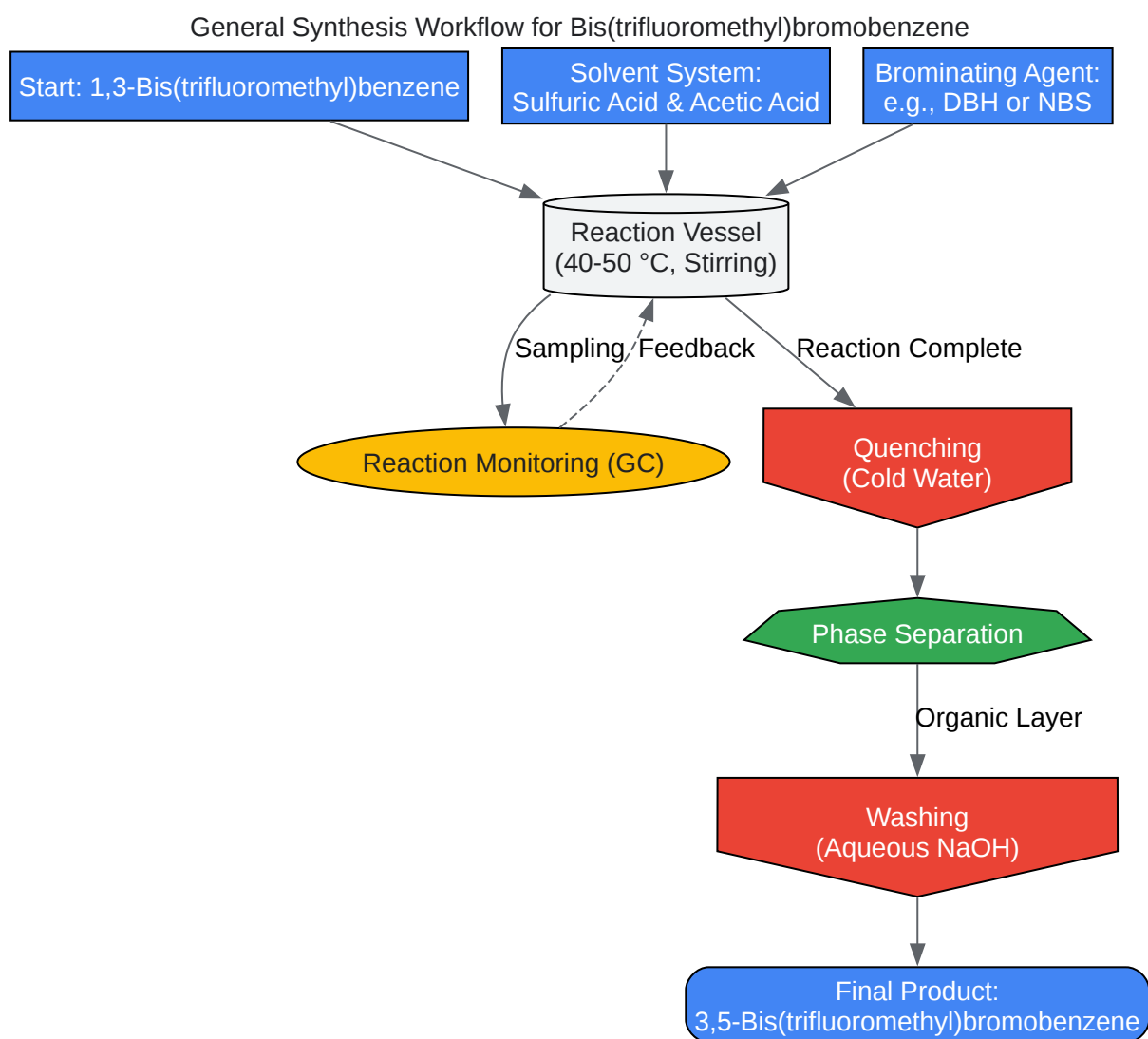
General Synthesis Approach

While a specific protocol for the 2,5-isomer is not detailed in the provided results, a general and widely used method for the synthesis of related isomers like 3,5-bis(trifluoromethyl)bromobenzene involves the electrophilic bromination of the corresponding bis(trifluoromethyl)benzene precursor.^[9]

Methodology: Electrophilic Bromination A representative procedure involves treating the starting material, 1,3-bis(trifluoromethyl)benzene, with a brominating agent in the presence of a strong acid.^[9]

- **Reaction Setup:** 1,3-bis(trifluoromethyl)benzene is added at a controlled rate to a cooled mixture of sulfuric acid and acetic acid with rapid mechanical stirring.^[9]
- **Bromination:** A brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH), is added to the mixture.^[9] The reaction temperature is maintained, for instance, between 40-50 °C.^[9]
- **Monitoring:** The progress of the reaction can be monitored by Gas Chromatography (GC) analysis.^[9]
- **Workup:** Upon completion, the reaction mixture is quenched by pouring it into cold water. The organic phase is separated, washed with an aqueous base (e.g., 5 N NaOH), and isolated to yield the final product.^[9]

This general workflow illustrates a scalable and efficient method for producing such fluorinated intermediates.



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A general workflow for the synthesis of aryl bromides.

Analytical Characterization

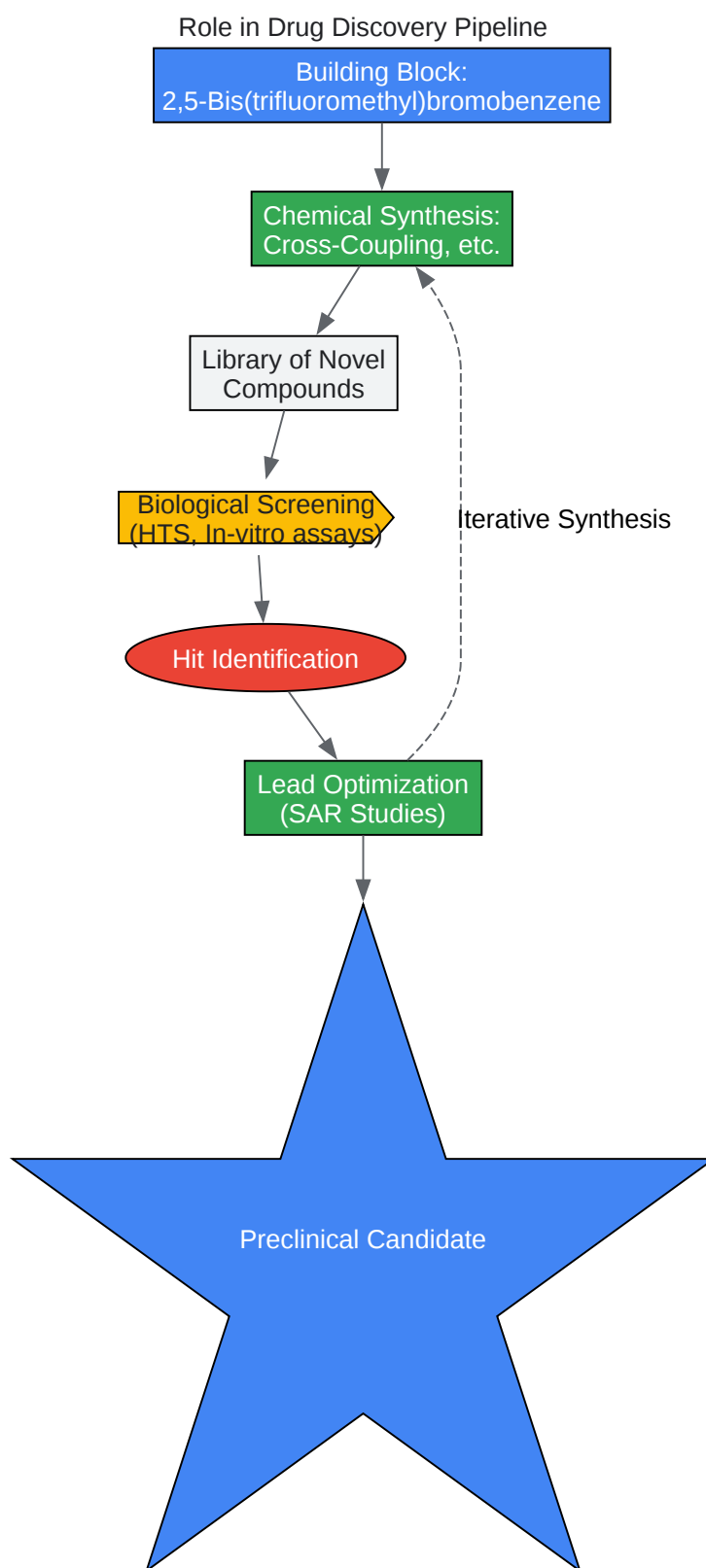
The identity and purity of **2,5-Bis(trifluoromethyl)bromobenzene** and related compounds are typically confirmed using standard analytical techniques. While specific spectra for the 2,5-isomer were not found, ^1H NMR, ^{13}C NMR, and ^{19}F NMR are crucial methods for structural elucidation of fluorinated aromatic compounds.^{[10][11]} Mass spectrometry (GC-MS or LC-MS) would be used to confirm the molecular weight.

Applications in Research and Drug Development

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry.^[12] Its inclusion in drug candidates can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.^{[12][13]}

2,5-Bis(trifluoromethyl)bromobenzene serves as a key building block for introducing the 2,5-bis(trifluoromethyl)phenyl moiety into more complex molecules. This structural motif is found in pharmacologically active compounds. For instance, the related 3,5-bis(trifluoromethyl)bromobenzene is a known intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders.^[9] Similarly, the 2,5-isomer is a valuable precursor for creating novel therapeutic agents.

The logical workflow below illustrates how a fluorinated building block like **2,5-Bis(trifluoromethyl)bromobenzene** is utilized in a typical drug discovery pipeline.



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Use of building blocks in a drug discovery workflow.

Safety and Handling

2,5-Bis(trifluoromethyl)bromobenzene is considered a hazardous chemical and requires careful handling in a well-ventilated area.^{[3][8]} It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.^{[3][8]}

Table 3: Safety and Hazard Information

Safety Aspect	Information	Reference
Hazard Statements	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	^{[3][8]}
Signal Word	Warning	^{[3][8]}
Personal Protective Equipment (PPE)	Eyeshields, protective gloves, suitable protective clothing.	^{[3][8]}
Handling	Use only outdoors or in a well-ventilated area. Avoid breathing mist/vapors/spray. Wash hands and exposed skin thoroughly after handling.	^{[3][8]}
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a combustible liquids storage area.	^{[5][8]}
Fire Fighting	Use carbon dioxide, dry chemical, or foam. Vapors may form explosive mixtures with air.	^{[8][14]}
Decomposition Products	Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride (HF).	^[8]

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